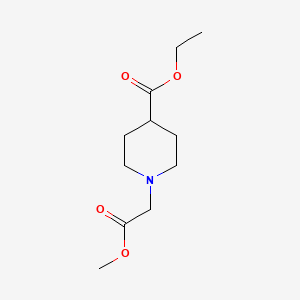
3-bromo-1-methylquinolin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-bromo-1-methylquinolin-2(1H)-one derivatives can be achieved through several methods. One approach involves a Pd/Cu-catalyzed C-H heteroarylation strategy starting from 3-bromoquinolin-2(1H)-ones, using azoles to achieve the heteroarylation in good to excellent yields. This process utilizes a bimetallic catalytic system in dioxane, highlighting the efficiency and versatility of the synthesis method (Bruneau et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methylquinolin-2(1H)-one derivatives has been extensively studied. Spectroscopic techniques (NMR, IR, and mass spectrometry) alongside X-ray crystallography and computational methods have been employed to understand the structural nuances of these compounds. These studies confirm the NH-4-oxo derivatives' existence in both solution and solid states, providing insight into their tautomeric nature and carbonyl characteristics (Mphahlele et al., 2002).
Chemical Reactions and Properties
3-Bromo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, reflecting its chemical properties. Notably, its participation in regioselective synthesis of 3-bromoquinoline derivatives via a formal [4 + 2]-cycloaddition highlights its reactivity. Such reactions enable the synthesis of diverse quinoline derivatives, showcasing the compound's utility as a versatile synthetic intermediate (Tummatorn et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Research
Researchers evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and 2-aryl-3-bromo-1-methylquinolin-4(1H)-one, including 3-bromo-1-methylquinolin-2(1H)-one. These compounds showed potential in inhibiting endothelial cell proliferation and neovessel growth, indicating their promise in cancer treatment, particularly by targeting angiogenesis. The compounds also significantly reduced levels of proangiogenic factors like bFGF and VEGF/PlGF (Mabeta, Auer, & Mphahlele, 2009).
Chemical Synthesis
The compound has been involved in the Knorr synthesis process, a method used for producing various quinolin-2(1H)-one derivatives. This process is significant in the synthesis of complex organic compounds and has applications in pharmaceutical chemistry (Wlodarczyk et al., 2011).
Structural Studies
Extensive structural studies using techniques like NMR, IR, and mass spectrometry, as well as X-ray crystallography and computational analysis, have been conducted on derivatives of 3-bromo-1-methylquinolin-2(1H)-one. These studies help understand the molecular behavior of these compounds, which is crucial for pharmaceutical applications (Mphahlele et al., 2002).
Biological Evaluations
A study on 5-bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes, which include derivatives of 3-bromo-1-methylquinolin-2(1H)-one, was conducted for biological evaluation. These studies involved antimicrobial activity tests and DNA cleavage activities, highlighting their potential in medical research (Siddappa & Mayana, 2014).
Catalytic Applications
The compound's derivatives have been synthesized using catalytic methods under specific conditions, demonstrating its role in facilitating chemical reactions, which is important in industrial and laboratory settings (Mohammadi & Hossini, 2011).
Insecticidal Activity
Research on derivatives of 3-bromo-1-methylquinolin-2(1H)-one has shown promising results in insecticidal activity. This indicates its potential use in developing new, more effective pesticides (Cong, Jiang, & Cheng, 2021).
Propiedades
IUPAC Name |
3-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMLEUYCWVPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296250 | |
| Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methylquinolin-2(1H)-one | |
CAS RN |
941-91-3 | |
| Record name | 941-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

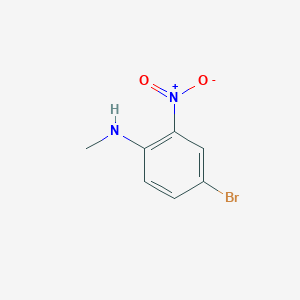
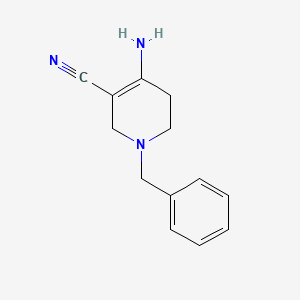

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)




![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)
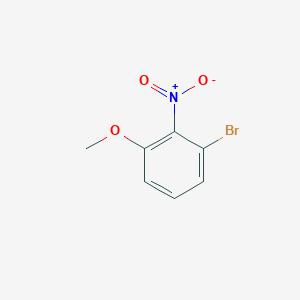
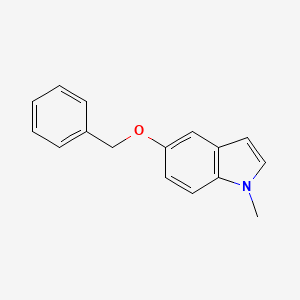
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
